6-chloro-N-cyclobutylpyridine-3-carboxamide
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Overview
Description
6-chloro-N-cyclobutylpyridine-3-carboxamide is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with cyclobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of N-cyclobutylpyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-cyclobutylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-cyclobutylpyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-N-cyclobutylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-4-7(6-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
InChI Key |
LGBKJGMARALCST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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